Physicochemical Differentiation: Computed LogP and Hydrogen Bond Acceptor Profile vs. 5-Bromo-2-chlorobenzoyl Analog (CAS 2034572-76-2)
The target compound (CAS 2097891-65-9) exhibits a computed XLogP3-AA of 2.9 versus a higher calculated LogP (~3.5) for its 5-bromo-2-chlorobenzoyl analog (CAS 2034572-76-2, MW 396.67), driven by the replacement of the methoxy group with a second halogen [1]. The target compound's methoxy substituent provides an additional hydrogen bond acceptor (total 5 HBA) not present in the bromo-chloro analog, potentially enhancing aqueous solubility and reducing nonspecific protein binding—critical considerations for assay development where lipophilicity-driven promiscuity must be minimized [1].
| Evidence Dimension | Computed lipophilicity (XLogP) and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9; HBA count = 5; MW = 347.8 |
| Comparator Or Baseline | 4-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS 2034572-76-2): estimated LogP ~3.5; HBA count = 4; MW = 396.67 |
| Quantified Difference | ΔLogP ≈ -0.6; ΔHBA = +1; ΔMW = -48.87 |
| Conditions | Computed physicochemical properties (PubChem XLogP3, Cactvs HBA count); comparator LogP estimated by structural analogy |
Why This Matters
Lower lipophilicity and an additional hydrogen bond acceptor predict improved aqueous solubility and reduced phospholipidosis risk, favoring the target compound for cellular and in vivo screening cascades where the bromo-chloro analog may exhibit solubility-limited assay interference.
- [1] PubChem. Compound Summary for CID 126854631. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2097891-65-9. Accessed 29 Apr 2026. View Source
